(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide
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Overview
Description
(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, an azepane ring, and a cyano group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidine derivatives, which undergo functionalization to introduce the azepane ring and the cyano group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrido[1,2-a]pyrimidine core.
Substitution Reactions: Introduction of the azepane ring.
Addition Reactions: Incorporation of the cyano group and the N-methylprop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the cyano group to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group may yield primary amines, while oxidation may produce nitriles or carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Azepane-Containing Compounds: Molecules that include the azepane ring but differ in other functional groups.
Cyano-Substituted Enamides: Compounds with cyano groups and enamine structures.
Uniqueness
(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide is unique due to its combination of structural features. The presence of the pyrido[1,2-a]pyrimidine core, azepane ring, and cyano group in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
CAS No. |
796880-59-6 |
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Molecular Formula |
C20H23N5O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide |
InChI |
InChI=1S/C20H23N5O2/c1-14-8-7-11-25-17(14)23-18(24-9-5-3-4-6-10-24)16(20(25)27)12-15(13-21)19(26)22-2/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,22,26)/b15-12+ |
InChI Key |
FCMMUXSCCHFSGH-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC)N3CCCCCC3 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC)N3CCCCCC3 |
solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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